molecular formula C7H13F3N2 B13494778 (S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine

(S)-1-(2,2,2-Trifluoroethyl)piperidin-3-amine

Cat. No.: B13494778
M. Wt: 182.19 g/mol
InChI Key: LFNPPORHPVBDHE-LURJTMIESA-N
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Description

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine is a chemical compound characterized by the presence of a piperidine ring substituted with a trifluoroethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a piperidine derivative with a trifluoroethylating agent under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

    Reduction: The compound can be reduced to modify the functional groups or the piperidine ring.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines or modified piperidine derivatives.

Scientific Research Applications

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism by which (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective interactions with the target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents, such as:

  • (3S)-1-(2,2,2-trifluoroethyl)piperidin-4-amine
  • (3S)-1-(2,2,2-trifluoroethyl)piperidin-2-amine

Uniqueness

The uniqueness of (3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The trifluoroethyl group, in particular, contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

(3S)-1-(2,2,2-trifluoroethyl)piperidin-3-amine

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-2-6(11)4-12/h6H,1-5,11H2/t6-/m0/s1

InChI Key

LFNPPORHPVBDHE-LURJTMIESA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CC(F)(F)F)N

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)N

Origin of Product

United States

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